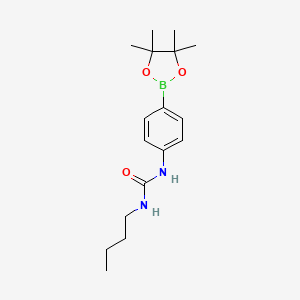

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Vue d'ensemble

Description

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features a urea moiety linked to a phenyl ring, which is further substituted with a boronic ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group can be introduced by reacting 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Urea Formation: The resulting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is then reacted with butyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea undergoes several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.

Oxidation: The boronic ester can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation of the boronic ester.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity:

Research indicates that derivatives of 1-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit promising anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of tumor growth in vitro and in vivo.

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects may involve the modulation of signaling pathways related to cell survival and proliferation. For instance, studies have shown that they can interfere with the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cancer cell survival .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives and tested their activity against multiple cancer cell lines. The results demonstrated that specific substitutions on the urea moiety significantly enhanced cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Materials Science

Polymer Chemistry:

this compound has been utilized as a building block in polymer synthesis. Its ability to form stable bonds with various monomers allows for the creation of polymers with tailored properties such as increased thermal stability and mechanical strength.

Applications in Coatings:

The incorporation of this compound into coating formulations has been shown to improve adhesion and durability. For example, coatings developed using this compound exhibit enhanced resistance to environmental degradation when applied to metal surfaces .

Environmental Science

Biosensors:

The unique properties of this compound make it suitable for use in biosensors. Its ability to selectively bind certain biomolecules can be harnessed for the detection of pollutants or pathogens in environmental samples.

Case Study:

A research team developed a biosensor utilizing this compound to detect heavy metals in water samples. The sensor demonstrated high sensitivity and specificity for lead ions (Pb²⁺), providing a rapid method for monitoring water quality .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exerts its effects involves the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. The boronic ester group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new biaryl compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

4-Bromoaniline: A precursor in the synthesis of the target compound.

Bis(pinacolato)diboron: Used to introduce the boronic ester group.

Uniqueness

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to its combination of a urea moiety and a boronic ester group, which allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Activité Biologique

1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a butyl group attached to a urea moiety linked to a phenyl ring that bears a boron-containing dioxaborolane substituent. This unique configuration contributes to its biochemical interactions.

Molecular Formula: C17H28BNO4

Molecular Weight: 309.20 g/mol

CAS Number: 877399-35-4

Research indicates that compounds containing dioxaborolane structures often exhibit significant biological activities through various mechanisms:

- Kinase Inhibition : Many studies have explored the inhibition of specific kinases such as GSK-3β and IKK-β, which are implicated in various diseases including cancer and neurodegenerative disorders. The presence of the dioxaborolane moiety enhances binding affinity to these targets .

- Anti-inflammatory Effects : The compound has shown promise in reducing pro-inflammatory cytokines and nitric oxide production in cell models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

- Cell Viability and Cytotoxicity : Evaluations in cell lines such as HT-22 (hippocampal neurons) and BV-2 (microglial cells) indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others maintain cell viability at therapeutic doses .

Biological Activity Data

The following table summarizes key findings from various studies related to the biological activity of this compound:

Case Studies

- GSK-3β Inhibition Study : A comprehensive study evaluated several derivatives of similar compounds for their GSK-3β inhibitory activity. The results indicated that modifications in the alkyl groups significantly affected the potency of inhibition. Compounds with isopropyl and cyclopropyl substituents showed enhanced activity compared to those with larger or smaller groups .

- Cytotoxicity Assessment : In vitro assays were conducted using HT-22 and BV-2 cell lines to determine the cytotoxic effects of the compound. Results indicated that while some derivatives were cytotoxic at high concentrations (>50 µM), others were non-toxic at therapeutic levels (up to 10 µM), highlighting the importance of structural modifications .

Propriétés

IUPAC Name |

1-butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O3/c1-6-7-12-19-15(21)20-14-10-8-13(9-11-14)18-22-16(2,3)17(4,5)23-18/h8-11H,6-7,12H2,1-5H3,(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOWMSHFZXSAFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657212 | |

| Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-59-8 | |

| Record name | N-Butyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.